molecular formula C16H17ClNO4P B15152864 4-{[(4-Chlorophenyl)amino](2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol

4-{[(4-Chlorophenyl)amino](2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol

Cat. No.: B15152864
M. Wt: 353.73 g/mol
InChI Key: JNLZKYAXBGIADU-UHFFFAOYSA-N
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Description

2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxylphenyl group, and a dioxaphosphinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE typically involves a multi-step process. One common method involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a phosphorus-containing reagent, such as phosphorus oxychloride, under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-2-amino-biphenyl: Similar in structure but lacks the dioxaphosphinanone ring.

    4-Hydroxybenzaldehyde: Shares the hydroxylphenyl group but differs in overall structure.

    Phosphorus oxychloride: Used as a reagent in the synthesis but not structurally similar.

Uniqueness

2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE is unique due to its combination of functional groups and the presence of the dioxaphosphinanone ring

Properties

Molecular Formula

C16H17ClNO4P

Molecular Weight

353.73 g/mol

IUPAC Name

4-[(4-chloroanilino)-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol

InChI

InChI=1S/C16H17ClNO4P/c17-13-4-6-14(7-5-13)18-16(12-2-8-15(19)9-3-12)23(20)21-10-1-11-22-23/h2-9,16,18-19H,1,10-11H2

InChI Key

JNLZKYAXBGIADU-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(OC1)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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